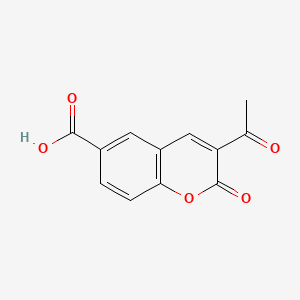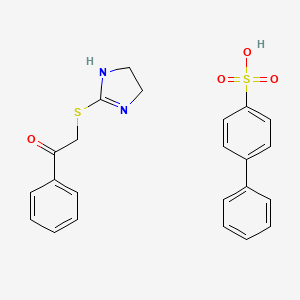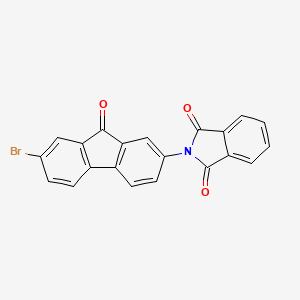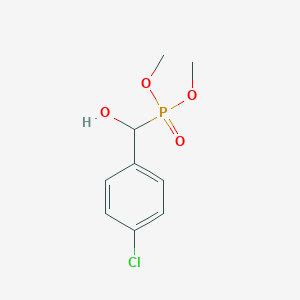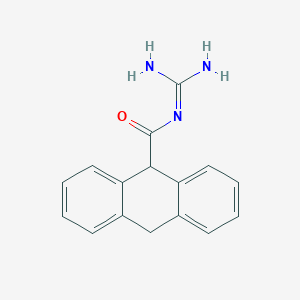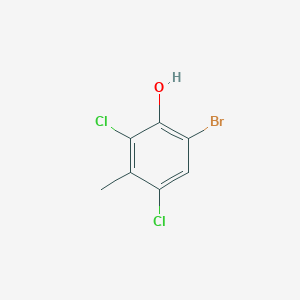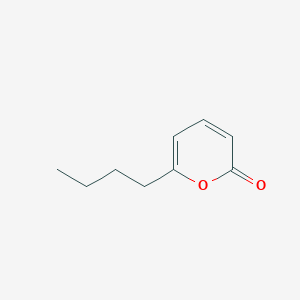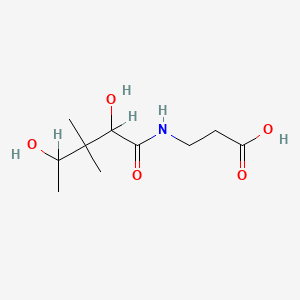
omega-Methyl pantothenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of omega-Methyl pantothenic acid typically involves the chemical modification of pantothenic acid. One common method includes the methylation of the omega position of pantothenic acid using methylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound can involve microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce pantothenic acid and its derivatives on a large scale. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Omega-Methyl pantothenic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Omega-Methyl pantothenic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating pantothenic acid deficiency and related metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutritional supplements.
Mécanisme D'action
The mechanism of action of omega-Methyl pantothenic acid involves its conversion to coenzyme A (CoA) within the body. Coenzyme A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The molecular targets and pathways involved include the tricarboxylic acid cycle, fatty acid synthesis, and the synthesis of neurotransmitters and steroid hormones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to omega-Methyl pantothenic acid include:
Pantothenic acid: The parent compound, essential for CoA synthesis.
Calcium pantothenate: A more stable form of pantothenic acid used in supplements.
Panthenol: An alcohol analog of pantothenic acid used in cosmetics.
Uniqueness
This compound is unique due to its specific methylation, which can alter its biochemical properties and potential therapeutic applications. This modification can enhance its stability and bioavailability compared to other forms of pantothenic acid .
Propriétés
Numéro CAS |
2545-82-6 |
|---|---|
Formule moléculaire |
C10H19NO5 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14) |
Clé InChI |
LMVBDQSHTURIFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


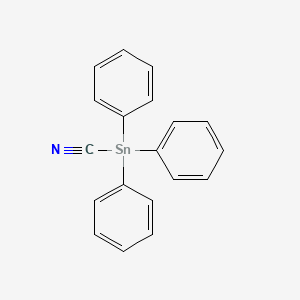
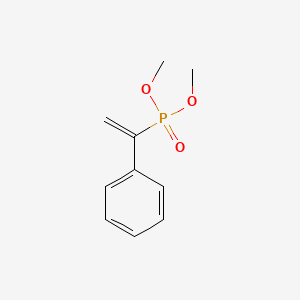

![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
